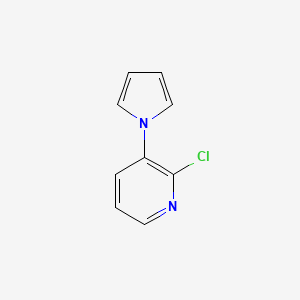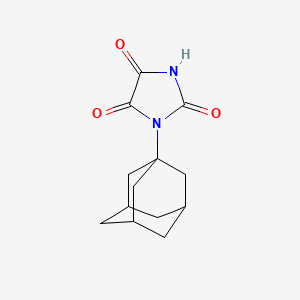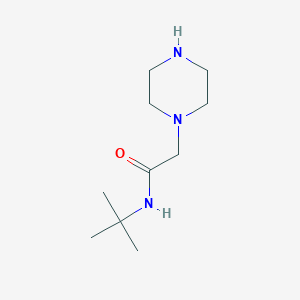
2-Chloro-3-pyrrol-1-ylpyridine
Vue d'ensemble
Description
2-Chloro-3-pyrrol-1-ylpyridine is a compound that belongs to the class of organic chemicals known as heterocyclic compounds. These compounds contain a ring structure composed of at least two different elements, one of which is typically nitrogen. While the provided abstracts do not directly discuss 2-Chloro-3-pyrrol-1-ylpyridine, they do provide insights into similar heterocyclic compounds, which can help infer the properties and reactivity of the compound .
Synthesis Analysis
The synthesis of related heterocyclic compounds often involves multi-step reactions, including palladium-catalyzed processes, nucleophilic substitution, and Suzuki reactions . For instance, the synthesis of a pharmaceutical intermediate involved a regioselective chlorination followed by a coupling of two building blocks . Similarly, 2-Chloro-3-pyrrol-1-ylpyridine could be synthesized through a sequence of carefully chosen reactions to introduce the necessary functional groups onto the pyridine ring.
Molecular Structure Analysis
The molecular structure of heterocyclic compounds is typically characterized using techniques such as X-ray diffraction, NMR, and DFT calculations . For example, the charge density distribution and the topology of bonding within a pyrrolopyridine molecule were investigated using high-resolution X-ray diffraction data . These techniques can provide detailed information about the bond lengths, angles, and overall geometry of 2-Chloro-3-pyrrol-1-ylpyridine.
Chemical Reactions Analysis
Heterocyclic compounds like 2-Chloro-3-pyrrol-1-ylpyridine can participate in various chemical reactions, including cycloadditions and substitution reactions . The reactivity of such compounds is influenced by the electronic structure, which can be studied using DFT and spectroscopic methods . The presence of electron-withdrawing or electron-donating substituents can significantly affect the outcome of these reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of heterocyclic compounds are closely related to their molecular structure. For instance, the presence of hydrogen bonds and weak molecular interactions can influence the crystalline architecture and photoluminescent properties of these compounds . The electronic structure, such as the HOMO-LUMO gap, can also provide insights into the kinetic stability of the compound . These properties are essential for understanding the behavior of 2-Chloro-3-pyrrol-1-ylpyridine in different environments and its potential applications.
Applications De Recherche Scientifique
Synthesis and Characterization
- The synthesis of pyrrolidines, which show significant biological effects, involves [3+2] cycloaddition. 2-Chloro-3-pyrrol-1-ylpyridine can be implicated in similar synthetic pathways for the creation of pyrrolidine derivatives used in medicine and industry (Żmigrodzka et al., 2022).
- A novel strategy for synthesizing 3-(N-heteryl)pyrrole derivatives, including 2-chloro-3-pyrrol-1-ylpyridine, has been developed, demonstrating the compound's flexibility in creating pyridinium salts and ylides (Khlebnikov et al., 2012).
Organocatalysis
- 2-Chloro-3-pyrrol-1-ylpyridine derivatives are used in organocatalysis, particularly in asymmetric Michael addition reactions, demonstrating their potential in synthetic organic chemistry (Yan-fang, 2008).
Material Science and Optoelectronics
- Derivatives of 2-chloro-3-pyrrol-1-ylpyridine are used in the development of pentaarylpyridine derivatives, which exhibit strong solvatochromism and high quantum yields. These properties make them useful in the design of environment-sensitive probes (Doebelin et al., 2014).
Catalysis
- In the field of catalysis, complexes involving 2-chloro-3-pyrrol-1-ylpyridine derivatives are used, showcasing their potential in various catalytic processes (Magubane et al., 2017).
Drug Discovery
- Though not directly related to 2-chloro-3-pyrrol-1-ylpyridine, its close analogs have been used in drug discovery, specifically in the development of anti-cancer drugs (Murthy et al., 2017).
Electrochemistry and Sensing
- N-substituted poly(bis-pyrrole) films, related to 2-chloro-3-pyrrol-1-ylpyridine, exhibit exciting electrochromic and ion receptor properties, hinting at the potential applications of 2-chloro-3-pyrrol-1-ylpyridine in similar domains (Mert et al., 2013).
Propriétés
IUPAC Name |
2-chloro-3-pyrrol-1-ylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2/c10-9-8(4-3-5-11-9)12-6-1-2-7-12/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPHURMQZAOERMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=C(N=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90374065 | |
| Record name | 2-chloro-3-pyrrol-1-ylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90374065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-3-(1H-pyrrol-1-yl)pyridine | |
CAS RN |
70291-26-8 | |
| Record name | 2-chloro-3-pyrrol-1-ylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90374065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-mercapto[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one](/img/structure/B1271370.png)









![2-[2-chloro-3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]acetic Acid](/img/structure/B1271401.png)